(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
CAS No.: 125971-94-0
Cat. No.: VC21147517
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125971-94-0 |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | tert-butyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
| Standard InChI | InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11-/m1/s1 |
| Standard InChI Key | DPNRMEJBKMQHMC-GHMZBOCLSA-N |
| Isomeric SMILES | CC1(O[C@@H](C[C@@H](O1)CC(=O)OC(C)(C)C)CC#N)C |
| SMILES | CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C |
| Canonical SMILES | CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C |
Introduction
Chemical Identity and Nomenclature
The compound (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate represents a structurally complex organic molecule with several functional groups and defined stereochemistry. It is registered with CAS number 125971-94-0 and European Community (EC) number 425-780-3 . The molecular formula is C14H23NO4, corresponding to a molecular weight of 269.34 g/mol .
The compound is known by several synonyms in the scientific literature and commercial catalogs, including:
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ATS-8 (referring to its role as an Atorvastatin intermediate)
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(4R-cis)-1,1-Dimethylethyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
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tert-Butyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (IUPAC name)
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(6R-Cyanomethyl-2,2-dimethyl- dioxan-4R-yl)acetic acid tert-butyl ester
The IUPAC systematic name highlights the compound's key structural features, including the tert-butyl ester group, the 1,3-dioxane ring system, and the specific stereochemistry at positions 4 and 6, which are crucial for its pharmaceutical applications .
Physical and Chemical Properties
Understanding the physical and chemical properties of (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate is essential for developing efficient synthesis processes and formulation strategies. The compound exhibits the following characteristics:
These properties are significant for manufacturing processes, purification techniques, and quality control procedures. The limited water solubility but good solubility in organic solvents like chloroform is characteristic of many pharmaceutical intermediates and influences the choice of reaction media during synthesis .
Structural Characteristics and Stereochemistry
The molecular structure of (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate contains several important functional groups and stereogenic centers that determine its chemical reactivity and biological significance.
Functional Groups
The compound contains the following key functional groups:
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A 1,3-dioxane ring (cyclic acetal)
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A cyanomethyl group (CH₂CN)
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A tert-butyl ester moiety
Stereochemistry
The stereochemistry of this compound is critical for its pharmaceutical application:
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The compound has two stereogenic centers at positions 4 and 6 of the 1,3-dioxane ring
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Both centers have the R configuration, as indicated in the name (4R,6R)
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The cis relationship between these stereocenters is essential for the biological activity of the final pharmaceutical product (atorvastatin)
The compound can be represented by the SMILES notation: CC(C)(C)OC(=O)C[C@H]1CC@@HOC(C)(C)O1, where the @ symbols denote the specific stereochemistry . Its InChI Key is DPNRMEJBKMQHMC-GHMZBOCLSA-N, providing a unique identifier for database searches and chemical information systems .
Synthesis and Manufacturing
The synthesis of (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate involves stereoselective chemical transformations to establish the correct configuration at the stereogenic centers.
Synthetic Routes
One documented synthetic approach involves the nucleophilic substitution of the corresponding chloromethyl derivative:
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Starting with (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester
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Performing a nucleophilic substitution with sodium cyanide to replace the chloride with a cyano group
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This reaction must be conducted under conditions that preserve the stereochemistry at both the 4R and 6R positions
The chloromethyl precursor is typically derived from appropriate chiral starting materials, such as protected derivatives of natural products or through asymmetric synthesis methods involving chiral catalysts or auxiliaries.
Manufacturing Considerations
Commercial production of this compound requires attention to:
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Stereoselective reaction conditions
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Purification methods to achieve the high purity (typically ≥97%) needed for pharmaceutical applications
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Quality control measures to ensure consistent stereochemical purity
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Safety protocols due to the use of cyanide reagents in the synthesis
Applications in Pharmaceutical Industry
(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate has a highly specialized application in the pharmaceutical industry.
Role in Atorvastatin Synthesis
This compound serves as a critical intermediate in the synthesis of atorvastatin calcium, commercially known under various brand names including Lipitor®. Atorvastatin is a member of the statin class of medications used to:
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Lower LDL-cholesterol ("bad cholesterol") levels
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Reduce triglyceride levels in patients with hypercholesterolemia
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Decrease the risk of cardiovascular events such as heart attacks and strokes
The specific stereochemistry of the intermediate (4R,6R configuration) is essential for the biological activity of the final drug product. The compound is often referred to as "ATS-8" in the context of atorvastatin synthesis, indicating its position in the synthetic sequence .
Importance in Drug Development
As a pharmaceutical intermediate, this compound exemplifies the importance of:
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Stereochemical control in drug synthesis
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Building block approaches to complex molecular structures
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The relationship between precise molecular architecture and biological function
The development of efficient processes for synthesizing this intermediate has contributed significantly to making atorvastatin one of the most widely prescribed medications globally .
Analytical Methods and Characterization
Quality control and research applications require reliable analytical methods for characterizing (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate.
Spectroscopic Analysis
Common spectroscopic methods used for identification and structural confirmation include:
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Infrared (IR) spectroscopy: The authentic IR spectrum serves as a reference for identification
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed structural information, particularly regarding stereochemistry
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Mass spectrometry: Used to confirm the molecular weight and fragmentation pattern
Chromatographic Methods
Purity assessment typically involves:
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Gas Chromatography (GC): Commercial specifications often require ≥96-97% purity by GC analysis
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High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and final product purity
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Chiral chromatography: Essential for confirming the stereochemical purity of the compound
Optical rotation measurements ([α]20/D 1.0°, c = 1 in chloroform) provide additional confirmation of stereochemical integrity .
| Parameter | Specification | Test Method |
|---|---|---|
| Appearance | White to light yellow crystalline powder | Visual |
| Assay | ≥97.0% | Gas Chromatography |
| Melting Point | 65-70°C | Capillary method |
| Moisture | ≤0.20% | Karl Fischer titration |
| Total Impurities | ≤1.0% | Gas Chromatography |
| Infrared Spectrum | Authentic | IR spectroscopy |
| Optical Rotation | [α]20/D 1.0° (c = 1, CHCl₃) | Polarimetry |
These specifications ensure the identity, purity, and stereochemical integrity required for pharmaceutical applications .
Future Research and Development
Research involving (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate continues in several areas:
Synthetic Methodology Improvements
Ongoing research aims to develop:
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More efficient synthetic routes with higher yields
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Greener chemistry approaches to reduce environmental impact
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Catalytic methods for improved stereoselectivity
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Continuous flow chemistry applications for industrial scale production
Applications Beyond Atorvastatin
The compound's well-defined stereochemistry and functional group pattern make it potentially valuable for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume